N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a bipyridine moiety, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The triazole ring can be introduced via a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne . The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. Catalysts such as palladium or copper are often employed to facilitate the coupling reactions, while microwave-assisted synthesis can be used to accelerate the cycloaddition step .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The bipyridine and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes . The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets . These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its bipyridine and triazole moieties, which confer distinct chemical and biological properties. The presence of the carboxamide group further enhances its versatility in forming hydrogen bonds and interacting with various molecular targets .
Properties
IUPAC Name |
2-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c27-20(19-14-24-26(25-19)17-6-2-1-3-7-17)23-12-15-8-9-18(22-11-15)16-5-4-10-21-13-16/h1-11,13-14H,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWAJMHGGWXBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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